molecular formula C20H29O6Sn B14537338 CID 78065375

CID 78065375

Cat. No.: B14537338
M. Wt: 484.1 g/mol
InChI Key: GJGNFLLVZBUGTI-UHFFFAOYSA-N
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Description

CID 78065375 (PubChem Compound Identifier 78065375) is a chemical compound whose structural and functional characteristics are of interest in pharmacological and biochemical research. The compound’s analytical characterization likely involves high-resolution mass spectrometry (HRMS) and collision cross-section (CCS) measurements, which are critical for distinguishing isomers and structurally similar molecules .

Properties

Molecular Formula

C20H29O6Sn

Molecular Weight

484.1 g/mol

InChI

InChI=1S/C20H29O6.Sn/c1-8-9-10-11-12-13-20(24-17(21)14(2)3,25-18(22)15(4)5)26-19(23)16(6)7;/h1-2,4,6,8-13H2,3,5,7H3;

InChI Key

GJGNFLLVZBUGTI-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OC(CCCCCCC[Sn])(OC(=O)C(=C)C)OC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of compound “CID 78065375” involves specific synthetic routes and reaction conditions. One of the methods includes the use of N-phenylimine-containing derivatives. The process involves the reaction of specific precursors under controlled conditions to yield the desired compound .

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation reduction and hydrolysis to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Compound “CID 78065375” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Compound “CID 78065375” has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of compound “CID 78065375” involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

CID 78065375 can be compared to boronic acid derivatives and heterocyclic compounds described in –16. For instance:

Property This compound (Inferred) CAS 1046861-20-4 CAS 7254-19-5 CAS 1254115-23-5
Molecular Formula Not explicitly reported C₆H₅BBrClO₂ C₉H₆BrNO₂ C₇H₁₄N₂O
Molecular Weight Not explicitly reported 235.27 g/mol 240.05 g/mol 142.20 g/mol
LogP (XLOGP3) Not reported 2.15 2.15 (estimated) -0.7
Solubility Not reported 0.24 mg/mL (ESOL) 0.052 mg/mL (ESOL) 86.7 mg/mL (ESOL)
Bioavailability Not reported 0.55 (moderate) 0.56 (moderate) 0.55 (moderate)
Key Functional Groups Likely aromatic/heterocyclic Boronic acid, halogenated Brominated indole-carboxylic acid Piperazine-oxetane derivative

Structural Insights :

  • CAS 7254-19-5 : A brominated indole-carboxylic acid with CYP1A2 inhibition, relevant in drug metabolism studies .
  • CAS 1254115-23-5 : A piperazine-oxetane compound with high solubility and P-gp substrate activity, indicating roles in overcoming multidrug resistance .

This compound’s structural ambiguity limits direct comparisons, but its analytical role in metabolomics aligns with compounds requiring precise differentiation via CID-MS techniques .

Analytical Characterization

This compound’s differentiation from isomers (e.g., ginsenosides in ) relies on advanced mass spectrometry:

  • CID-MS Fragmentation: Used to distinguish isomers like ginsenoside Rf and pseudoginsenoside F11, which differ in glycosidic bond cleavage patterns .
  • CCS Values : Critical for identifying compounds with identical masses but divergent structures, as seen in exposome studies .

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